Silane, bromotrifluoro-

Description

Historical Context of Fluorosilane Chemistry in Academic Inquiry

The study of fluorosilanes is a significant sub-field within organosilicon chemistry. Historically, the synthesis of these compounds presented challenges, particularly when compared to their chloro- and alkylsilane counterparts. Early methods, such as the Grignard reaction, which were effective for preparing many alkylsilanes, proved difficult for producing fluoroalkylsilanes due to the vigorous and often uncontrollable reaction conditions required. dtic.mil The synthesis of silanes containing perfluoroalkyl groups, for instance, often resulted in tars rather than the desired stable fluorine-containing silanes. dtic.mil

A more effective and widely adopted method for synthesizing fluorosilanes involves the halogen exchange reaction, where chlorosilanes are treated with a fluorinating agent. acs.org The use of hexafluorosilicates has been established as a viable route for this conversion. acs.org The thermodynamics of fluorosilane hydrolysis have also been a subject of theoretical investigation, highlighting differences from the more favorable hydrolysis and condensation of chlorosilanes. wikigenes.org Over time, the development of synthetic routes has enabled the production of a wide array of fluorosilanes, which have found applications as precursors for materials with specific properties, such as specialty glasses and fiber optics, and in the electronics industry for chemical vapor deposition. lookchem.com More recent research has focused on the activation of the strong silicon-fluorine (Si-F) bond, a traditionally challenging transformation, to enable new catalytic reactions like sila-Negishi coupling. acs.org

Significance of Bromotrifluorosilane as a Molecular Entity in Chemical Science

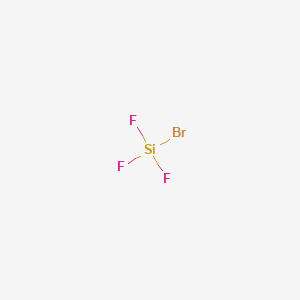

Bromotrifluorosilane, with the chemical formula BrF₃Si and CAS number 14049-39-9, is a notable compound within the halosilane family. cymitquimica.comwest-code.org It is typically a colorless gas or a volatile liquid at room temperature. cymitquimica.com The molecule's significance stems from its unique combination of a silicon central atom bonded to three highly electronegative fluorine atoms and one bromine atom. This arrangement results in a reactive molecule that serves as a valuable reagent in organic synthesis and as a precursor for the production of other fluorinated silanes. cymitquimica.com

The molecular structure of bromotrifluorosilane has been determined with precision using gas-phase microwave spectroscopy. nist.govnist.gov These studies provide accurate data on its bond lengths and angles, which are crucial for theoretical and computational chemistry. The compound's properties have been a subject of detailed research, contributing to a deeper understanding of the fundamental interactions within tetra-substituted silanes.

Physicochemical Properties of Bromotrifluorosilane

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14049-39-9 | west-code.org |

| Molecular Formula | BrF₃Si | cymitquimica.com |

| Molecular Weight | 164.98 g/mol | cymitquimica.com |

| Boiling Point | -42 °C | dtic.milpsu.edu |

| Appearance | Colorless gas or volatile liquid | cymitquimica.com |

Structural Parameters of Bromotrifluorosilane from Microwave Spectroscopy

| Parameter | Value | Reference |

|---|---|---|

| Si-F Bond Length | 1.560 Å | nist.gov |

| Si-Br Bond Length | 2.153 Å | nist.gov |

| F-Si-F Bond Angle | 108.5° | nist.gov |

Scope and Research Trajectories within Bromotrifluorosilane Studies

Current research involving bromotrifluorosilane spans several distinct areas. One significant trajectory has been its investigation as a potential alternative to halon fire suppressants. psu.edugovinfo.gov Although halosilanes readily hydrolyze in moist air, their flame suppression capabilities have been a subject of study. govinfo.gov

In the field of materials science and catalysis, bromotrifluorosilane and similar silicon halides are explored for their role in preparing solid supports for transition metal catalysts used in olefin polymerization. google.com For example, silicon halides can interact with alcohol groups on a solid support like magnesium chloride to modify its properties for creating enhanced Ziegler-Natta catalysts. google.com

Furthermore, bromotrifluorosilane is frequently included in computational chemistry studies. These studies use the compound as a model system to validate new theoretical methods and software for calculating molecular properties. west-code.org For instance, its vertical ionization potential has been calculated using advanced methods and compared with experimental values to assess the accuracy of the computations. west-code.orgacs.org These theoretical investigations provide deeper insights into the electronic structure of molecules containing heavy elements and the effects of spin-orbit coupling. acs.orgacs.org

Structure

2D Structure

Properties

CAS No. |

14049-39-9 |

|---|---|

Molecular Formula |

BrF3Si |

Molecular Weight |

164.98 g/mol |

IUPAC Name |

bromo(trifluoro)silane |

InChI |

InChI=1S/BrF3Si/c1-5(2,3)4 |

InChI Key |

AQWNPYLONRVQCU-UHFFFAOYSA-N |

SMILES |

F[Si](F)(F)Br |

Canonical SMILES |

F[Si](F)(F)Br |

Other CAS No. |

14049-39-9 |

Synonyms |

Trifluorobromosilane |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Bromotrifluorosilane

Microwave Spectroscopy for Rotational Constants and Molecular Structure

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. chemistrysteps.com By analyzing the absorption of microwave radiation, highly precise values for the moments of inertia can be obtained, which in turn allows for the determination of molecular geometry and bond parameters with great accuracy. colorado.edu

Determination of Molecular Geometry and Bond Parameters

For bromotrifluorosilane (SiF₃Br), a symmetric top molecule, the analysis of its microwave spectrum has enabled the calculation of its rotational constants. scielo.org.mx These constants are inversely proportional to the molecule's moments of inertia and are fundamental to deriving its structure. scielo.org.mxaip.org The process often involves measuring the spectra of different isotopic species of the molecule to obtain a sufficient number of independent measurements to solve for all the structural parameters. aip.org

Based on microwave spectroscopic studies, the effective (r₀) structural parameters for bromotrifluorosilane have been determined. aps.org The silicon-fluorine (Si-F) bond length is reported to be 1.560 Å, and the silicon-bromine (Si-Br) bond length is 2.153 Å. aps.org The angle between the fluorine atoms (F-Si-F) has been determined to be 108.5 degrees. aps.org This geometry deviates slightly from a perfect tetrahedron, where the ideal angle is 109.5 degrees, due to the presence of the larger bromine atom. msu.eduresearchgate.net

Table 1: Molecular Geometry and Bond Parameters of Bromotrifluorosilane

| Parameter | Value |

| Si-F Bond Length | 1.560 Å aps.org |

| Si-Br Bond Length | 2.153 Å aps.org |

| F-Si-F Bond Angle | 108.5° aps.org |

Analysis of Hyperfine Spectra and Quadrupole Interactions

Hyperfine structure in microwave spectra arises from the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I ≥ 1) and the electric field gradient at that nucleus. rsc.orgmodgraph.co.uk This interaction can cause the splitting of rotational energy levels, providing detailed information about the electronic environment around the quadrupolar nucleus. modgraph.co.ukdocbrown.info The bromine isotopes, ⁷⁹Br and ⁸¹Br, both possess nuclear spins of 3/2 and therefore have nuclear quadrupole moments.

However, in the specific case of bromotrifluorosilane, early microwave spectral analysis indicated that there was no observable hyperfine splitting due to the bromine nucleus. researchgate.net This suggests that the electric field gradient at the bromine nucleus is very small, resulting in a negligible quadrupole interaction. researchgate.net If any hyperfine splitting exists, it is less than 5 MHz, which was below the resolution of the initial studies. researchgate.net This lack of significant splitting implies a highly symmetric electronic environment around the bromine atom within the molecule. aip.org

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com IR spectroscopy measures the absorption of infrared radiation as molecular vibrations cause a change in the molecule's dipole moment. nih.gov Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy shift in the scattered photons corresponds to the vibrational frequencies of the molecule; these vibrations must induce a change in the molecule's polarizability. horiba.comresearchgate.net

Identification of Characteristic Absorption Bands and Functional Groups

The vibrational spectrum of bromotrifluorosilane is characterized by absorption bands corresponding to the stretching and bending of its Si-F and Si-Br bonds. nist.gov Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies, allowing for their identification. nih.govumich.edu

The Si-F stretching vibrations are typically strong and appear in the higher frequency region of the spectrum. For fluorosilanes, these bands are generally found in the 800-1000 cm⁻¹ range. cdnsciencepub.com For instance, in SiF₄, the Si-F stretching frequency is observed at 800 cm⁻¹. cdnsciencepub.com In hexafluorosilicate (B96646) (SiF₆²⁻), the Si-F stretch (ν₃) is IR-active and appears around 741 cm⁻¹, while the symmetric stretch (ν₁) is Raman-active at approximately 663 cm⁻¹. spectroscopyonline.com For bromotrifluorosilane, strong absorptions corresponding to both symmetric and asymmetric Si-F stretching modes are expected.

The Si-Br stretching vibration occurs at a lower frequency due to the larger mass of the bromine atom and the weaker Si-Br bond compared to the Si-F bond. nrcresearchpress.com By analogy with bromomethane (B36050) (CH₃Br), where the C-Br stretch is found between 550 and 750 cm⁻¹, the Si-Br stretch in bromotrifluorosilane is expected in a similar low-frequency region. docbrown.info In pyridine (B92270) complexes of silylene dihalides, Si-Br stretching modes have been identified at frequencies as low as 225 cm⁻¹. nrcresearchpress.com

Bending vibrations, such as the F-Si-F and F-Si-Br modes, occur at even lower frequencies, typically below 500 cm⁻¹. spectroscopyonline.com These characteristic absorption bands provide a unique "fingerprint" for the molecule. docbrown.info

Table 2: Expected Characteristic Vibrational Frequencies for Bromotrifluorosilane

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy |

| Si-F Stretch (asymmetric) | 850 - 1000 | IR, Raman |

| Si-F Stretch (symmetric) | 800 - 900 | IR, Raman |

| Si-Br Stretch | 200 - 450 | IR, Raman |

| F-Si-F Bend | 250 - 400 | IR, Raman |

| F-Si-Br Bend | < 250 | IR, Raman |

Note: These are estimated ranges based on data from related silicon halide compounds. cdnsciencepub.comspectroscopyonline.comnrcresearchpress.com

Vibrational Energy Transfer Studies

Vibrational energy transfer is the process by which a molecule loses excess vibrational energy, either through intramolecular redistribution among its various vibrational modes or through intermolecular transfer to surrounding molecules. wikipedia.orgtaylorfrancis.com This process, also known as vibrational relaxation, is fundamental to understanding chemical reactivity and energy flow in molecular systems and is often studied using time-resolved spectroscopic techniques. rsc.orgwikipedia.org

The mechanisms of vibrational energy transfer can be complex, involving pathways like direct V-V (vibration-to-vibration) energy transfer or V-T (vibration-to-translation) energy transfer through collisions. nih.gov The efficiency of these pathways depends on factors such as the energy mismatch between vibrational modes and the strength of intermolecular interactions. nih.govaps.org

Despite the importance of these studies, a review of the available scientific literature indicates a lack of specific experimental studies focused on the vibrational energy transfer or relaxation dynamics of bromotrifluorosilane. Research in this area tends to focus on more common or fundamentally simpler systems. rsc.orgwikipedia.orgnih.gov Therefore, the specific rates and pathways of vibrational relaxation for this compound remain an area for future investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei. ucsb.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ucsb.edudocbrown.info For bromotrifluorosilane, the most informative nuclei for NMR studies are ¹⁹F and ²⁹Si, both of which have a nuclear spin of 1/2.

The ¹⁹F nucleus is highly sensitive for NMR spectroscopy, with a 100% natural abundance and a large chemical shift dispersion, which often leads to well-resolved spectra. wikipedia.org In bromotrifluorosilane, the three fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. This signal would be expected to show coupling to the central silicon atom. The chemical shift would be influenced by the electronegativity of the silicon and bromine atoms. As a reference, the ¹⁹F chemical shift for tetrafluorosilane (SiF₄) is -163.3 ppm relative to CFCl₃. colorado.edu The substitution of a fluorine atom with a less electronegative bromine atom would likely cause an upfield shift (less negative) compared to SiF₄.

The ²⁹Si nucleus, with a natural abundance of 4.7%, is less sensitive but still provides valuable structural information. nih.govumass.edu The chemical shift of ²⁹Si is sensitive to the number and type of atoms attached to it. umass.eduresearchgate.net In bromotrifluorosilane, the ²⁹Si NMR spectrum would exhibit a quartet due to spin-spin coupling with the three equivalent fluorine atoms. This splitting pattern directly confirms the connectivity between the silicon and the three fluorine atoms. The chemical shift would fall into the region characteristic of silicon atoms bonded to three fluorine atoms and one bromine atom.

Table 3: Predicted NMR Spectroscopic Features for Bromotrifluorosilane

| Nucleus | Predicted Chemical Shift Range | Predicted Splitting Pattern | Coupling |

| ¹⁹F | Upfield from -163 ppm (vs. CFCl₃) colorado.edu | Singlet (proton decoupled) or Quartet | ¹J(¹⁹F-²⁹Si) |

| ²⁹Si | Dependent on substituents | Quartet | ¹J(²⁹Si-¹⁹F) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a primary and powerful tool for characterizing fluorine-containing compounds like bromotrifluorosilane. wikipedia.orgnumberanalytics.com The ¹⁹F nucleus possesses a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, making it highly sensitive for NMR detection, surpassed only by ¹H and ³H nuclei. wikipedia.orgazom.com These properties, combined with a wide chemical shift range of approximately 800 ppm, provide high resolution and allow for the clear distinction of subtle differences in the fluorine environments within a molecule. wikipedia.orgnumberanalytics.comhuji.ac.il

In the case of SiBrF₃, the three fluorine atoms are chemically equivalent, bonded to the central silicon atom. This equivalence results in a single sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this peak provides crucial information about the electronic environment of the fluorine nuclei. The strong electronegativity of the fluorine atoms significantly influences the shielding of the nuclei, which in turn determines the chemical shift. alfa-chemistry.com The precise chemical shift value for SiBrF₃ can be compared to reference compounds, such as trichlorofluoromethane (B166822) (CFCl₃), to confirm its identity. alfa-chemistry.comucsb.edu For instance, tetrafluorosilane (SiF₄) has a reported ¹⁹F chemical shift of -163.3 ppm relative to CFCl₃. colorado.edu The substitution of a fluorine atom with a bromine atom in SiBrF₃ would be expected to cause a downfield shift from this value.

Interactive Table: Typical ¹⁹F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |

| -F-C=O | -70 to -20 |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| Ar-F | +80 to +170 |

Note: Data sourced from reference ucsb.edu. This table illustrates general ranges and specific values can vary.

Multi-Nuclear NMR Approaches (e.g., Silicon-29 (²⁹Si), Hydrogen-1 (¹H), Carbon-13 (¹³C))

A comprehensive understanding of bromotrifluorosilane's structure is achieved by employing multi-nuclear NMR approaches.

Silicon-29 (²⁹Si) NMR: The ²⁹Si nucleus, with a spin of 1/2, provides direct insight into the silicon's chemical environment. huji.ac.il Although it has a low natural abundance (4.7%) and lower sensitivity compared to ¹H, the wide chemical shift range of over 600 ppm allows for clear differentiation between various silicon species. huji.ac.ilpascal-man.comresearchgate.net For SiBrF₃, the ²⁹Si NMR spectrum would exhibit a single resonance, which would be split into a quartet due to coupling with the three equivalent fluorine atoms (¹J-SiF). The chemical shift of this quartet is indicative of a silicon atom bonded to three fluorine atoms and one bromine atom. DFT calculations have been employed to predict ²⁹Si NMR chemical shifts, showing a correlation between the deshielding of the silicon nucleus and the nature of the substituents. rsc.orgresearchgate.net

Hydrogen-1 (¹H) and Carbon-13 (¹³C) NMR: As bromotrifluorosilane (SiBrF₃) is an inorganic compound containing no hydrogen or carbon atoms, its ¹H and ¹³C NMR spectra would be devoid of any signals. uab.catwisc.eduslu.se This absence of signals is in itself a key piece of structural information, confirming the lack of these elements in the molecule's composition.

Interactive Table: NMR Properties of Relevant Nuclei

| Nucleus | Spin (I) | Natural Abundance (%) | Relative Sensitivity |

| ¹H | 1/2 | 99.98 | 1.00 |

| ¹³C | 1/2 | 1.1 | 1.76 x 10⁻² |

| ¹⁹F | 1/2 | 100 | 0.83 |

| ²⁹Si | 1/2 | 4.7 | 7.84 x 10⁻³ |

Note: This table provides a general overview of the NMR properties.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of bromotrifluorosilane through its fragmentation pattern. tutorchase.com In the mass spectrometer, the SiBrF₃ molecule is ionized, typically by electron impact, to form a molecular ion (M⁺˙). libretexts.org This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. tutorchase.com

The mass spectrum of SiBrF₃ would show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and silicon (²⁸Si, ²⁹Si, and ³⁰Si). docbrown.info The most prominent fragments would likely result from the cleavage of the Si-Br and Si-F bonds. libretexts.org The detection of fragments such as [SiF₃]⁺, [SiBrF₂]⁺, and [Br]⁺ can help to confirm the connectivity of the atoms within the molecule. arizona.eduyoutube.com The most stable fragment often produces the most intense peak in the spectrum, known as the base peak. tutorchase.com For example, in many bromoalkanes, the loss of the bromine atom to form a carbocation is a major fragmentation pathway. docbrown.info A similar loss of the bromine atom in SiBrF₃ would result in the [SiF₃]⁺ ion.

Interactive Table: Predicted Fragments of Bromotrifluorosilane in Mass Spectrometry

| Ion Fragment | m/z (for most abundant isotopes ²⁸Si, ¹⁹F, ⁷⁹Br) |

| [SiBrF₃]⁺˙ (Molecular Ion) | 168 |

| [SiF₃]⁺ | 85 |

| [SiBrF₂]⁺ | 149 |

| [Br]⁺ | 79 |

Note: The m/z values will show isotopic patterns due to ⁸¹Br and silicon isotopes.

Advanced Spectroscopic Techniques in Bromotrifluorosilane Analysis

Beyond standard NMR and mass spectrometry, more advanced techniques can provide even deeper insights into the properties of bromotrifluorosilane.

Synchrotron radiation sources offer highly brilliant and tunable X-rays, enabling a range of advanced spectroscopic methods. uwo.caelettra.eu Techniques like X-ray absorption fine structure (XAFS) spectroscopy could be used to probe the local atomic and electronic structure of SiBrF₃. uwo.ca Photoelectron spectroscopy (PES), powered by synchrotron radiation, can provide detailed information about the elemental composition and chemical states of the constituent atoms with high surface sensitivity. scienceopen.com These methods are particularly useful for studying the interactions of SiBrF₃ with surfaces or in the gas phase under specific conditions. lightsources.org

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comspectroscopyonline.com In the context of spectroscopic analysis of bromotrifluorosilane, chemometric approaches like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to complex datasets. ed.gov For instance, if SiBrF₃ is part of a mixture, chemometric methods can help to deconvolve overlapping spectral signals, allowing for the identification and quantification of the individual components. ub.eduresearchgate.net These methods are particularly powerful when analyzing data from techniques like hyperspectral imaging, where large and complex datasets are generated. ub.edu

Theoretical and Computational Chemistry Studies on Bromotrifluorosilane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like bromotrifluorosilane. These calculations can predict various characteristics, including molecular geometry, vibrational frequencies, and electronic transitions. rsc.orgarxiv.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is often used to calculate the optimized molecular structures, total energies, and chemical reactivities of molecules. researchgate.netnih.gov For bromotrifluorosilane, DFT calculations, often employing hybrid functionals like PBE0, serve as a foundational step for more advanced computational techniques. west-code.orguit.no These initial calculations provide the necessary electronic eigenvalues and wavefunctions for subsequent, more complex analyses. acs.org

To obtain more accurate descriptions of electron correlation beyond the mean-field approximation of Hartree-Fock theory, post-Hartree-Fock methods are employed. wikipedia.orgststephens.net.in These methods are crucial for quantitative predictions of molecular properties. ornl.gov

One such advanced technique is the GW approximation, particularly the G₀W₀ method, which is used to calculate quasiparticle energies and, consequently, more accurate ionization potentials. acs.orgunimore.it For bromotrifluorosilane, G₀W₀ calculations have been performed to determine its vertical ionization potential (VIP). west-code.orgwest-code.org These calculations often start from a DFT-level description of the electronic structure. acs.org The G₀W₀ method has been shown to provide results in good agreement with experimental values for a range of molecules, especially when relativistic effects are included. acs.org

A key aspect of G₀W₀ calculations is the treatment of the frequency dependence of the self-energy, which can be critical for finding the correct physical solution. unimore.it The table below summarizes the vertical ionization potentials for bromotrifluorosilane calculated using the G₀W₀ method with different levels of theory and compares them to the experimental value.

| Software | XC Functional | Basis Set | Core Electrons | Self-Energy | QP Eq. Solver | VIP [eV] | Reference |

|---|---|---|---|---|---|---|---|

| WEST | PBE | PW | PSP-SR | FF-CD | Full | 11.78 | west-code.org |

| WEST | PBE | PW | PSP-FR | FF-CD | Full | 11.64 | west-code.org |

| WEST | PBE0 | PW | PSP-SR | FF-CD | Full | 12.10 | west-code.org |

| WEST | PBE0 | PW | PSP-FR | FF-CD | Full | 11.95 | west-code.org |

| EXP | 12.46 | west-code.org |

Legend:

Relativistic Effects in Electronic Structure Calculations

For molecules containing heavy elements like bromine, relativistic effects become significant and must be considered for accurate theoretical predictions. academie-sciences.frresearchgate.net These effects primarily arise from the high velocity of core electrons, which leads to a relativistic mass increase and subsequent contraction of s and p orbitals (direct relativistic effect) and an expansion and destabilization of d and f orbitals (indirect relativistic effect). academie-sciences.fr

Scalar-relativistic methods account for the mass-velocity and Darwin terms of the Dirac equation but neglect spin-orbit coupling. stackexchange.com This approach is often a good starting point for including relativistic effects without the full computational cost of fully relativistic calculations. arxiv.org In the context of bromotrifluorosilane, scalar-relativistic pseudopotentials (PSP-SR) have been used in G₀W₀ calculations of the vertical ionization potential. west-code.org These calculations provide results that are an improvement over non-relativistic calculations but may still differ from experimental values due to the neglect of spin-orbit coupling. unimore.it

Fully relativistic calculations explicitly include spin-orbit coupling (SOC), which is the interaction between an electron's spin and its orbital angular momentum. gcnayanangal.comfu-berlin.de This effect is particularly important for elements with high atomic numbers and can significantly influence molecular properties. jdftx.orgnanoacademic.com For bromotrifluorosilane, including SOC in the calculations leads to a more accurate determination of the electronic structure. acs.org

Fully relativistic pseudopotentials (PSP-FR) generated from the four-component Dirac equation are used in these calculations. unimore.it As shown in the table above, G₀W₀ calculations employing PSP-FR provide vertical ionization potentials that are closer to the experimental value compared to the scalar-relativistic results. west-code.org The inclusion of spin-orbit coupling has been demonstrated to be crucial for achieving high accuracy in the theoretical prediction of electronic properties for molecules containing heavy elements. acs.orgwest-code.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. biorxiv.orgmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, thermodynamics, and kinetics. mdpi.comnih.gov

For a relatively small and rigid molecule like bromotrifluorosilane, extensive conformational analysis using MD simulations may not be as critical as for large, flexible biomolecules. However, MD simulations can still be valuable for studying its behavior in different environments, such as in the gas phase or in solution, and for calculating properties at finite temperatures. The primary structure of gaseous bromotrifluorosilane has been determined by spectroscopic methods. nist.gov

The primary structural parameters of bromotrifluorosilane determined from these methods are presented in the table below.

| Bond | Effective Bond Distance (Å) | Angle | Effective Bond Angle (°) |

|---|---|---|---|

| Si-F | 1.560 | F-Si-F | 108.5 |

| Si-Br | 2.153 |

Note: The bond distances were determined by assuming the value for the F-Si-F angle. nist.gov

Prediction of Reactivity and Reaction Pathways through Computational Modeling

While extensive computational studies detailing the complete reactivity and diverse reaction pathways of bromotrifluorosilane are not widely available in the reviewed literature, its formation as a product in the decomposition of other organosilicon compounds suggests potential reaction channels that are amenable to computational investigation. For instance, bromotrifluorosilane has been observed as a product during the infrared multiphoton dissociation of vinyltrifluorosilane and phenyltrifluorosilane (B1582143) in the presence of bromine (Br2) nsc.ruacs.org. This indicates that a key reaction pathway is the recombination of a trifluorosilyl radical (•SiF3) with a bromine radical (•Br) or the reaction of •SiF3 with molecular bromine.

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to elucidate the mechanisms of such reactions. nih.govmaxapress.comresearchgate.net These methods are adept at mapping potential energy surfaces, locating transition states, and calculating reaction barriers, thereby predicting the feasibility and kinetics of different pathways. nih.govmaxapress.comresearchgate.net For example, a typical computational study would start with the optimized geometries of the reactants (e.g., •SiF3 and Br2), proceed to find the transition state for the bromine abstraction, and finally determine the structure and energy of the products (SiF3Br and •Br).

The foundational data for building these computational models, such as the molecule's structural parameters, are available from experimental spectroscopic studies. These studies have determined the key bond lengths and angles for bromotrifluorosilane, which serve as a crucial starting point for accurate computational models. nist.govresearchgate.net

Table 1: Experimental Structural Parameters of Bromotrifluorosilane

| Parameter | Value |

| Si-F Bond Length | 1.560 Å |

| Si-Br Bond Length | 2.153 Å |

| F-Si-F Bond Angle | 108.5° |

| Source: nist.govresearchgate.net |

By leveraging these established structural parameters, computational chemists can construct accurate models to explore reactions such as:

Radical Recombination: •SiF3 + •Br → SiF3Br

Halogen Abstraction: •SiF3 + Br2 → SiF3Br + •Br

Such computational investigations would provide valuable data on the reaction energetics and kinetics, offering a deeper understanding of the formation of bromotrifluorosilane in various chemical environments.

Thermochemical Properties and Kinetic Studies via Computational Methods

Computational chemistry provides essential tools for determining the thermochemical properties of molecules, which are crucial for understanding their stability and reactivity. For bromotrifluorosilane, ab initio calculations have been performed to determine its vertical ionization potential, a fundamental thermochemical quantity that represents the energy required to remove an electron from the molecule.

A detailed study utilized many-body perturbation theory within the GW approximation (G0W0) to calculate the vertical ionization potential of a range of molecules, including bromotrifluorosilane. acs.orgacs.orgunimore.it These calculations were performed using different exchange-correlation functionals (PBE and PBE0) and considered both scalar-relativistic (SR) and fully relativistic (FR) effects, the latter accounting for spin-orbit coupling. acs.orgacs.orgunimore.it

The results of these sophisticated computational methods are presented in the table below, alongside the experimental value for comparison. The G0W0 method is a high-level approach that often provides results in good agreement with experimental data for ionization potentials and electron affinities.

Table 2: Calculated and Experimental Vertical Ionization Potential (VIP) of Bromotrifluorosilane

| Method | Exchange-Correlation Functional | Relativistic Effects | VIP (eV) | Reference |

| G0W0 | PBE | Scalar-Relativistic (SR) | 11.78 | west-code.org |

| G0W0 | PBE | Fully Relativistic (FR) | 11.64 | west-code.org |

| G0W0 | PBE0 | Scalar-Relativistic (SR) | 12.10 | west-code.org |

| G0W0 | PBE0 | Fully Relativistic (FR) | 11.95 | west-code.org |

| Experimental | - | - | 12.46 | west-code.org |

The data shows that the inclusion of fully relativistic effects consistently lowers the calculated vertical ionization potential by 0.14-0.15 eV compared to the scalar-relativistic calculations. west-code.org The PBE0 functional, which incorporates a fraction of exact exchange, yields values closer to the experimental measurement. west-code.org While there is still a deviation from the experimental value, these computational results provide significant insight into the electronic structure of bromotrifluorosilane and demonstrate the importance of including relativistic effects in calculations involving heavier elements like bromine.

Kinetic studies of reactions involving bromotrifluorosilane can also be approached computationally. While specific kinetic data from computational studies on this molecule's reactions are scarce in the literature, the methods for such investigations are well-established. rsc.orgrsc.org For instance, the reaction of the silyl (B83357) radical (•SiH3) and its chloro-analogs with molecular bromine are known to be very fast. nsc.ru It is reasonable to assume that the reaction of the trifluorosilyl radical with bromine would also be rapid, a hypothesis that could be confirmed and quantified through computational kinetic modeling.

Advanced Applications and Research Frontiers of Bromotrifluorosilane in Materials Science

Integration in Catalyst Systems for Polymerization Reactions

Bromotrifluorosilane (SiBrF₃) is a subject of investigation for its potential role in sophisticated catalyst systems, particularly in the realm of olefin polymerization. Its utility is being explored as a component that can influence the structure and efficacy of these catalysts.

Role as a Silicon Halide Component in Ziegler-Natta Catalysts

In the field of polymer manufacturing, Ziegler-Natta (ZN) catalysts are fundamental for producing polymers like polyethylene (B3416737) with high linearity and specific properties. wiley-vch.de These catalysts are typically heterogeneous systems comprising a transition metal halide and an organometallic compound, often immobilized on a support like magnesium chloride. nist.gov The preparation method and components of the ZN catalyst are crucial as they determine the properties of the resulting polymer, including molecular weight, particle size, and morphology. nist.gov

Research into enhanced Ziegler-Natta catalysts has identified various silicon halides as potential components for preparing the solid catalyst support. researchgate.net A patent for an olefin polymerization catalyst describes a method where a magnesium compound and an electron donor are contacted with a fluorinated organic compound to form a solid support. researchgate.net This support is then treated with a silicon halide. Among the listed silicon halides that can be employed in this process is bromotrifluorosilane. researchgate.net Other silicon halides mentioned for this purpose include silicon tetrachloride, silicon tetrabromide, silicon tetrafluoride, and various mixed chlorofluoro-, bromofluoro-, and chlorobromofluoro-silanes. researchgate.net The silicon halide component can interact or react with alcohol groups associated with the solid support, contributing to the final catalyst structure. researchgate.net

Table 1: Examples of Silicon Halide Components for Ziegler-Natta Catalyst Support Preparation

| Compound Name | Chemical Formula |

|---|---|

| Bromotrifluorosilane | SiBrF₃ |

| Silicon tetrachloride | SiCl₄ |

| Silicon tetrabromide | SiBr₄ |

| Silicon tetrafluoride | SiF₄ |

| Trichlorofluorosilane | SiCl₃F |

| Dichlorodifluorosilane | SiCl₂F₂ |

| Chlorotrifluorosilane | SiClF₃ |

| Tribromofluorosilane | SiBr₃F |

| Dibromodifluorosilane | SiBr₂F₂ |

This table is generated based on data from a patent application for olefin polymerization catalysts and is not exhaustive. researchgate.net

Influence on Catalyst Morphology and Performance in Olefin Polymerization

The morphology of a catalyst particle is a critical factor in olefin polymerization. researchgate.net It influences the morphology of the resulting polymer particles and can affect reactor operation by preventing issues like fouling. researchgate.netresearchgate.net The use of specific components, such as silicon halides like bromotrifluorosilane, in the catalyst preparation is intended to improve catalytic activity and control the morphology of the catalyst and, consequently, the polymer. researchgate.net

In the context of producing ultra-high-molecular-weight polyethylene (UHMWPE), enhanced catalyst systems are sought to control particle morphology and size, which are drawbacks of some existing heterogeneous systems. researchgate.net The method involving bromotrifluorosilane as a potential silicon halide is part of a process to create a solid support with a unique morphology. researchgate.net This enhanced catalyst, when used in a ZN system, aims to produce polymers with consistent particle size and density. researchgate.net Efficient fragmentation of the catalyst particles during polymerization is necessary to maintain activity and achieve the desired polymer particle characteristics. researchgate.net The composition of the catalyst, including the choice of silicon halide, is a key variable in achieving this optimal performance. researchgate.net

Investigation in Fire Suppression Agent Development

Evaluation as a Halon Alternative in Advanced Agent Research

No information was found in the provided search results regarding the specific evaluation of "Silane, bromotrifluoro-" as a Halon alternative in advanced agent research. Research into Halon replacements has focused on various chemical families, including bromofluoroalkenes like bromotrifluoropropene, but bromotrifluorosilane was not mentioned in the surveyed literature. researchgate.netresearchgate.net

Mechanisms of Fire Suppression Efficacy (academic context)

No information was found in the provided search results detailing the mechanisms of fire suppression efficacy for "Silane, bromotrifluoro-". The primary mechanisms for halogenated fire suppressants involve chemical inhibition of the combustion chain reaction, where the halogen atoms, particularly bromine, catalytically remove flame-propagating radicals. faa.govdtic.mil Other agents, known as clean agents, work by absorbing heat or displacing oxygen. Without specific research on bromotrifluorosilane as a fire suppressant, its potential mechanism remains uncharacterized in the available literature.

Precursor in the Synthesis of Organofluorosilicon Materials

The synthesis of polymeric organosilicon materials relies on functional silane (B1218182) monomers. nist.gov These precursors typically have the general formula R₄₋ₙSiXₙ, where 'X' represents a reactive group such as chlorine, an alkoxy group, or another halogen. nist.gov Bromotrifluorosilane (F₃SiBr) fits this structural template, possessing both fluorine and a reactive bromine atom attached to the silicon center.

This structure makes it a potential precursor for synthesizing organofluorosilicon materials. The bromine atom can be substituted by organic groups through reactions with organometallic reagents like Grignard reagents or organolithium compounds. nist.gov This would allow for the introduction of organic functionalities to the trifluorosilyl (–SiF₃) moiety, a key step in creating more complex organofluorosilicon monomers. These monomers could then potentially be used in polymerization reactions, such as hydrolytic polycondensation, to form specialized polysiloxanes or other silicon-based polymers. nist.gov The presence of fluorine atoms would impart unique properties, such as enhanced thermal stability and chemical resistance, to the final materials. While the general synthetic routes for organosilicon polymers from halosilanes are well-established, specific research detailing the use of bromotrifluorosilane as a starting material for these polymers was not found in the provided search results. nist.gov

Table 2: General Classes of Organosilicon Polymers and their Precursors

| Polymer Class | General Formula | Common Precursor Type |

|---|---|---|

| Polysiloxanes | (–R₂Si–O–)ₙ | Bifunctional Silanes (e.g., R₂SiCl₂) |

| Polysilsesquioxanes | (RSiO₁.₅)ₙ | Trifunctional Silanes (e.g., RSiCl₃) |

| Polysilanes | (–R₂Si–)ₙ | Dihaloorganosilanes (e.g., R₂SiCl₂) |

| Polysilazanes | (–R₂Si–NR'–)ₙ | Organochlorosilanes and Amines |

| Polysilmethylenes | (–R₂Si–CH₂–)ₙ | Chloromethyl-substituted silanes |

This table summarizes general information on organosilicon polymer synthesis. nist.gov

Potential in Nanomaterials and Surface Functionalization

There is currently no available research data on the specific use of bromotrifluorosilane for the synthesis of nanomaterials or for surface functionalization.

Data on the Application of Bromotrifluorosilane in Materials Science

| Application Area | Research Findings | Citations |

| Nanomaterial Synthesis | No specific research found. | |

| Surface Functionalization | No specific research found. |

Environmental Behavior and Degradation Pathways in Academic Research

Methodologies for Assessing Environmental Fate in Research Settings

For many silanes, comprehensive toxicity and environmental fate data are scarce. tera.org Consequently, assessment frameworks often depend on data from chemical analogues or surrogates. For instance, the Texas Commission on Environmental Quality (TCEQ) utilizes methods for chemicals with limited data, which include using information from more well-studied surrogate chemicals to infer toxicity and behavior. tera.org In the case of bromotrifluorosilane, data from other halosilanes, such as chlorosilanes, might be used to predict its reactivity and primary degradation pathways. tera.org The toxicity of chlorosilanes, for example, is considered directly proportional to the number of chlorine groups and is primarily attributed to the hydrolysis product, hydrogen chloride (HCl). tera.org

Biodegradability and toxicity assessments are core components of evaluating the environmental profile of silanes. hskbrchemical.com Research methodologies involve simulating conditions in the natural environment to study the rate and mechanisms of degradation. hskbrchemical.com

Table 1: Methodologies for Environmental Fate Assessment

| Methodology | Description | Application to Bromotrifluorosilane (Theoretical) |

| Weight of Evidence (WOE) | Systematic review and integration of diverse lines of scientific evidence to make a conclusion about risk. tera.org | Combines physical-chemical properties, data from surrogate halosilanes (e.g., chlorosilanes), and modeling to predict environmental behavior. tera.org |

| Surrogate Approach | Using toxicity and fate data from a well-studied chemical (surrogate) to assess a data-limited chemical. tera.org | The rapid hydrolysis of chlorosilanes to HCl and silanols serves as a model for the expected rapid hydrolysis of bromotrifluorosilane to HBr and fluorinated silanols. tera.org |

| Tiered Assessment Frameworks (e.g., IMAP) | A multi-level approach that prioritizes chemicals for assessment, with increasing data requirements and assessment effort at each tier. industrialchemicals.gov.au | Bromotrifluorosilane would likely be prioritized for a Tier II assessment due to its reactive nature, requiring an evaluation of its environmental exposure and hazard potential. industrialchemicals.gov.au |

| Biodegradability & Toxicity Testing | Laboratory studies simulating environmental conditions to measure degradation rates and effects on organisms. hskbrchemical.com | Standardized tests would be conducted to determine the rate of abiotic degradation (hydrolysis) and assess the ecotoxicity of its hydrolysis products. hskbrchemical.com |

Transformation and Degradation Mechanisms in Environmental Compartments (theoretical/modeling focus)

The transformation of bromotrifluorosilane in the environment is expected to be dominated by rapid abiotic processes due to the presence of a highly reactive silicon-halogen bond.

From a mechanistic standpoint, the primary degradation pathway for bromotrifluorosilane in any environmental compartment containing moisture (air, water, soil) is expected to be rapid hydrolysis. The silicon-bromine (Si-Br) bond is highly susceptible to nucleophilic attack by water molecules. This is a well-established characteristic of silicon-halogen bonds in general. psu.edu The presence of a single such bond in a molecule is often sufficient to make it highly reactive. psu.edu

The hydrolysis mechanism would proceed as follows:

A water molecule attacks the electrophilic silicon atom.

The Si-Br bond is cleaved, leading to the formation of hydrogen bromide (HBr) and a trifluorosilanol intermediate (F₃SiOH).

The trifluorosilanol is unstable and will readily undergo condensation reactions with other silanol (B1196071) molecules, eliminating water to form fluorosiloxane oligomers and polymers.

Photolytic degradation involves the breakdown of a chemical by absorbing light energy, typically from sunlight. For bromotrifluorosilane, this process would center on the photolysis of the Si-Br bond. It has been hypothesized that combining silicon and bromine within the same molecule could create a synergistic effect on photolytic cross-sections, potentially increasing its sensitivity to light-induced degradation. psu.edu

The mechanistic focus of research would be to determine the quantum yield of the photolysis reaction upon absorption of environmentally relevant wavelengths of UV radiation. The primary photolytic step would likely be the homolytic cleavage of the Si-Br bond:

SiBrF₃ + hν → •SiF₃ + •Br

The resulting trifluorosilyl and bromine radicals are highly reactive and would participate in a cascade of secondary reactions in the atmosphere or aquatic environments. Research into the photolytic degradation of other brominated compounds, such as brominated flame retardants, shows that sunlight can generate numerous degradation byproducts. nih.govresearchgate.net Studies on these related compounds often involve irradiation under natural or simulated sunlight, followed by advanced analytical techniques to identify the transformation products. nih.gov

While abiotic hydrolysis is the predicted dominant fate, research methodologies exist to investigate the potential for microbial transformation. Such studies are crucial for understanding the complete environmental behavior of a compound. nih.gov

The research methodology for assessing microbial transformation would typically involve:

Selection of Microbial Consortia: Using microbial cultures sourced from relevant environmental compartments, such as industrial wastewater treatment plants or contaminated soils.

Incubation Studies: Exposing the microbial cultures to bromotrifluorosilane under controlled laboratory conditions (e.g., in bioreactors with controlled redox conditions, pH, and temperature). ufz.de

Analysis of Transformation: Monitoring the disappearance of the parent compound and identifying any potential metabolites over time using chromatographic and spectroscopic techniques.

However, given the extreme reactivity of bromotrifluorosilane with water, its bioavailability to microorganisms is expected to be negligible. The compound would likely hydrolyze abiotically before any significant microbial interaction could occur. psu.edu Therefore, research would likely focus on the microbial tolerance and transformation of its more stable hydrolysis products (e.g., siloxanes) rather than the parent molecule itself. The main reactions studied in microbial biotransformation include hydroxylation, reduction, and methylation, though these are more relevant for complex organic molecules than for a simple halosilane. rsc.orgnih.gov

Advanced Analytical Techniques for Environmental Monitoring Research

Research into the environmental fate of bromotrifluorosilane and its degradation products requires a suite of advanced analytical techniques to detect and quantify these substances in complex environmental matrices like water, air, and soil.

For the parent compound, Gas Chromatography (GC) coupled with a suitable detector would be the primary analytical tool, given that bromotrifluorosilane is a gas at standard temperature (boiling point: -42°C). dtic.mil For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) would be employed, as it provides both separation and structural information. ncess.gov.inresearchgate.net

Monitoring the degradation products requires different methods:

Ion Chromatography (IC): This technique is ideal for quantifying the inorganic anions formed during hydrolysis, namely bromide (Br⁻) and fluoride (B91410) (F⁻).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for elemental analysis, ICP-MS can be used to monitor total silicon concentrations to track the fate of the siloxane products in environmental samples. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique could be used to identify and quantify soluble, low-molecular-weight fluorosiloxane oligomers that may form during the initial stages of hydrolysis and condensation. ncess.gov.inmdpi.com

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is useful for characterizing the structure of the final polymeric silicone products, identifying the characteristic Si-O-Si bonds of the siloxane backbone. ncess.gov.in

Sample preparation techniques such as Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME) might be investigated to concentrate trace levels of degradation products from water samples before analysis by LC-MS or GC-MS. researchgate.net

Table 2: Analytical Techniques for Bromotrifluorosilane and its Degradation Products

| Analyte | Analytical Technique | Purpose |

| Bromotrifluorosilane (Parent Compound) | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in air or headspace of water/soil samples. ncess.gov.inresearchgate.net |

| Bromide (Br⁻) and Fluoride (F⁻) ions | Ion Chromatography (IC) | Quantification of inorganic hydrolysis products in aqueous samples. |

| Silicon (as Silicic Acid/Siloxanes) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Trace elemental analysis to determine the total concentration of silicon-containing species. spectroscopyonline.com |

| Soluble Oligomeric Fluorosiloxanes | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of intermediate hydrolysis/condensation products. mdpi.com |

| Polymeric Silicone Products | Fourier Transform Infrared Spectroscopy (FT-IR) | Structural characterization of solid or condensed-phase degradation products. ncess.gov.in |

Q & A

Q. What long-term stability challenges arise when bromotrifluoro-silane is used in concrete impregnation?

- Accelerated aging tests (ASTM C1585) expose silane-treated concrete to deicing fluids (e.g., ethylene glycol) for 180 cycles. Dynamic elastic modulus measurements show a 15% decline after 100 cycles due to siloxane network hydrolysis. Mitigation strategies include hybrid coatings with epoxy resins to block pore diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.